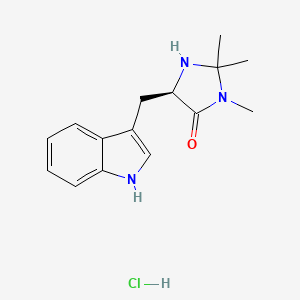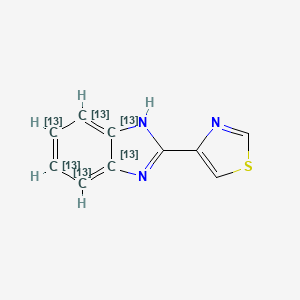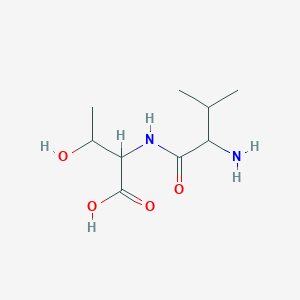
Iris 7G-WS carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Iris 7G-WS carboxylic acid involves multiple steps, starting with the preparation of the indolium core. The key steps include:
Formation of the indolium core: This involves the reaction of 1-(hex-5-ynyl)-1,3-dihydro-3,3-dimethyl-5-sulfoindole with appropriate reagents to form the indolium core.
Coupling reactions: The indolium core is then coupled with various substituents, including 4-(4-carboxybutyrylamino)phenylthio and other groups, to form the final compound.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch reactions: Large-scale batch reactions are conducted in industrial reactors to produce the intermediate compounds.
Continuous flow processes: Continuous flow processes may be employed to enhance the efficiency and yield of the reactions.
Purification and quality control: The final product is subjected to rigorous purification and quality control measures to ensure consistency and high quality.
Analyse Chemischer Reaktionen
Types of Reactions
Iris 7G-WS carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: Substitution reactions, such as nucleophilic substitution, can be used to introduce different substituents onto the compound.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution reagents: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for different applications .
Wissenschaftliche Forschungsanwendungen
Iris 7G-WS carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe for detecting various chemical species in analytical chemistry.
Biology: Employed in biological imaging to visualize cellular structures and processes due to its near-infrared fluorescence properties.
Medicine: Utilized in medical diagnostics for imaging and detecting diseases at the molecular level.
Industry: Applied in industrial processes for quality control and monitoring of chemical reactions.
Wirkmechanismus
The mechanism of action of Iris 7G-WS carboxylic acid involves its ability to fluoresce in the near-infrared region. The compound is activated at the carboxy group, allowing it to couple with various biomolecules and chemical species. This coupling enables the compound to act as a fluorescent probe, emitting light when excited by specific wavelengths. The molecular targets and pathways involved include interactions with cellular components and chemical species that can be detected through fluorescence .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rhodamine B: Another fluorescent dye with similar applications but different spectral properties.
Coumarin 6: A fluorescent dye used in similar applications but with different excitation and emission wavelengths.
NIR-797 isothiocyanate: A near-infrared dye with similar applications but different chemical structure.
Uniqueness
Iris 7G-WS carboxylic acid is unique due to its high photostability, water solubility, and pH insensitivity, making it a superior choice for long-term and stable fluorescence detection in various applications .
Eigenschaften
CAS-Nummer |
1449661-20-4 |
|---|---|
Molekularformel |
C53H58KN3O9S3 |
Molekulargewicht |
1016.3 g/mol |
IUPAC-Name |
potassium;(2E)-2-[(2E)-2-[2-[4-(4-carboxybutanoylamino)phenyl]sulfanyl-3-[(E)-2-(1-hex-5-ynyl-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-hex-5-ynyl-3,3-dimethylindole-5-sulfonate |
InChI |
InChI=1S/C53H59N3O9S3.K/c1-7-9-11-13-33-55-45-29-27-41(67(60,61)62)35-43(45)52(3,4)47(55)31-21-37-17-15-18-38(51(37)66-40-25-23-39(24-26-40)54-49(57)19-16-20-50(58)59)22-32-48-53(5,6)44-36-42(68(63,64)65)28-30-46(44)56(48)34-14-12-10-8-2;/h1-2,21-32,35-36H,9-20,33-34H2,3-6H3,(H3-,54,57,58,59,60,61,62,63,64,65);/q;+1/p-1 |
InChI-Schlüssel |
GLVAQGAOXASSSF-UHFFFAOYSA-M |
Isomerische SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C3=C(/C(=C/C=C/4\C(C5=C(N4CCCCC#C)C=CC(=C5)S(=O)(=O)[O-])(C)C)/CCC3)SC6=CC=C(C=C6)NC(=O)CCCC(=O)O)CCCCC#C)C.[K+] |
Kanonische SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC3=C(C(=CC=C4C(C5=C(N4CCCCC#C)C=CC(=C5)S(=O)(=O)[O-])(C)C)CCC3)SC6=CC=C(C=C6)NC(=O)CCCC(=O)O)CCCCC#C)C.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















